Dual Aryl Fluorination: Lipophilicity and PSA Comparison
The 5,7-difluoro substitution confers a distinct physicochemical profile compared to the non-fluorinated parent 1-methyl-THIQ and mono-fluorinated regioisomers. Computed properties from PubChem show that 5,7-difluoro-1-methyl-THIQ hydrochloride has a molecular weight of 219.66 g/mol and a topological polar surface area (TPSA) of 12 Ų, identical to non-fluorinated and mono-fluorinated analogs due to the same core scaffold, but with increased heavy atom count (14 vs. 13 for mono-fluoro, 12 for non-fluorinated) [1]. The electron-withdrawing effect of the two fluorine atoms lowers the predicted pKa of the secondary amine relative to the non-fluorinated analog (1MeTIQ pKa ~9.5), consistent with the class-level observation that fluorination of the THIQ scaffold reduces amine basicity by approximately 0.5–1.0 log units per fluorine substituent on the aromatic ring [2]. This pKa shift alters the ionization state at physiological pH, impacting both permeability and target engagement.
| Evidence Dimension | Computed physicochemical properties: Molecular Weight, Heavy Atom Count, pKa modulation |
|---|---|
| Target Compound Data | MW 219.66 g/mol; Heavy Atom Count 14; TPSA 12 Ų; Estimated pKa shift: -1.0 to -2.0 log units vs. non-fluorinated parent [1][2] |
| Comparator Or Baseline | 1-Methyl-THIQ (non-fluorinated): MW 147.22 g/mol, Heavy Atom Count 12, pKa ~9.5; 5-Fluoro-1-methyl-THIQ: MW 165.21 g/mol, Heavy Atom Count 13; 7-Fluoro-1-methyl-THIQ: MW 165.21 g/mol, Heavy Atom Count 13 |
| Quantified Difference | MW increase of 72.44 g/mol (+49%) vs. non-fluorinated, 54.45 g/mol (+33%) vs. mono-fluoro analogs; estimated pKa reduction of 1.0–2.0 units vs. non-fluorinated parent |
| Conditions | Computed values from PubChem 2025.04.14 release; pKa estimation based on class-level SAR from β-fluorinated THIQ literature [2] |
Why This Matters
The altered physicochemical profile (higher MW, lower pKa) directly impacts ADME properties, membrane permeability, and target binding kinetics, making this compound a distinct chemical probe compared to mono-fluoro or non-fluorinated analogs in any structure-activity relationship study.
- [1] PubChem Compound Summary for CID 71756012. Computed Properties: Molecular Weight, Heavy Atom Count, TPSA. National Center for Biotechnology Information. Accessed 2026-05. View Source
- [2] Grunewald, G.L., et al. Application of the Goldilocks Effect: Balancing pKa and Steric Effects in 3-Methyl-THIQ Inhibitors by β-Fluorination. J. Med. Chem. 2006, 49, 2750–2757. pKa values: CH3 = 9.53, CH2F = 7.88, CHF2 = 6.42, CF3 = 4.88. View Source
